molecular formula C8H16N2O4 B14443435 Butanoic acid, 4-(4-hydroxybutylnitrosamino)- CAS No. 79448-10-5

Butanoic acid, 4-(4-hydroxybutylnitrosamino)-

Cat. No.: B14443435
CAS No.: 79448-10-5
M. Wt: 204.22 g/mol
InChI Key: AGHXHEUNFCWGDY-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrosamino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.

Scientific Research Applications

Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of nitrosamines on biological systems.

    Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.

    Gamma-Hydroxybutyric acid: A related compound with similar structural features.

    Butanoic acid derivatives: Various derivatives with different functional groups.

Uniqueness

Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79448-10-5

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

4-[4-hydroxybutyl(nitroso)amino]butanoic acid

InChI

InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13)

InChI Key

AGHXHEUNFCWGDY-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CN(CCCC(=O)O)N=O

Origin of Product

United States

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